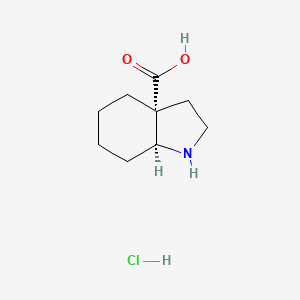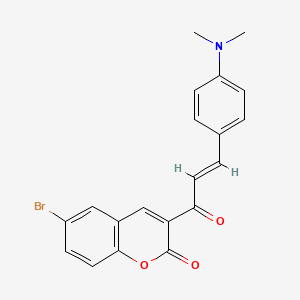
(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253641-19-7 . It has a molecular weight of 205.68 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of this compound has been described in various patents. For instance, one process involves the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride starting from (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl methanol . Another method involves the preparation of trandolapril midbody (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid .Molecular Structure Analysis
The IUPAC name for this compound is (3aR,7aS)-octahydro-3aH-indole-3a-carboxylic acid hydrochloride . The InChI code is 1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.68 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Functionalization
- Enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been synthesized effectively, using a strategy based on the formation of a trichloromethyloxazolidinone derivative. This method also allows for the diastereoselective α-alkylation of oxazolidinone, providing a concise route to α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago et al., 2008).
Peptide Synthesis
- The preparation of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer has been achieved through HPLC resolution on a chiral column. This method has enabled the isolation of multigram quantities of each amino acid in enantiomerically pure form, suitable for use in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007).
Pharmaceutical Applications
- (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been utilized as a structural component in the antihypertensive drug Perindopril. The formation of an oligoproline structure by an Oic oligomer, which exhibits an all-trans amide bond structure, highlights its potential in creating hydrophobic sites in biologically relevant contexts (Kubyshkin & Budisa, 2017).
Stereoselective Alkylation
- High yielding and remarkably selective alkylations of a protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid have been reported. This process allows for the preparation of enantiopure alpha-substituted derivatives, which are key for their incorporation into peptides (Sayago et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWDQKNUGJTMH-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CCN[C@H]2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)
![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)
![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582194.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)

![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)
![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)